N-cyclopropyl-4-nitrobenzamide

Nitric oxide synthase Isoform selectivity Neuroscience tool compounds

N-Cyclopropyl-4-nitrobenzamide (CAS 88229-21-4, PubChem CID is a small-molecule benzamide derivative (C₁₀H₁₀N₂O₃, MW 206.20 g/mol) characterized by a cyclopropyl group on the amide nitrogen and a para-nitro substituent on the phenyl ring. This compound serves as both a standalone pharmacologically active scaffold, with reported activity as a CCR5 antagonist and nitric oxide synthase (NOS) modulator, and as a key synthetic intermediate in the preparation of more complex N-cyclopropyl benzamide-based kinase inhibitors targeting RIPK2.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 88229-21-4
Cat. No. B1347703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4-nitrobenzamide
CAS88229-21-4
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O3/c13-10(11-8-3-4-8)7-1-5-9(6-2-7)12(14)15/h1-2,5-6,8H,3-4H2,(H,11,13)
InChIKeyHPXHDFCHLKARTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-4-nitrobenzamide (CAS 88229-21-4): Structural and Procurement Baseline for a Dual-Functional Nitrobenzamide Scaffold


N-Cyclopropyl-4-nitrobenzamide (CAS 88229-21-4, PubChem CID 881880) is a small-molecule benzamide derivative (C₁₀H₁₀N₂O₃, MW 206.20 g/mol) characterized by a cyclopropyl group on the amide nitrogen and a para-nitro substituent on the phenyl ring [1]. This compound serves as both a standalone pharmacologically active scaffold, with reported activity as a CCR5 antagonist and nitric oxide synthase (NOS) modulator, and as a key synthetic intermediate in the preparation of more complex N-cyclopropyl benzamide-based kinase inhibitors targeting RIPK2 [2][3]. Its physicochemical profile—including a boiling point of 423.1±28.0 °C, density of 1.3±0.1 g/cm³, and commercial availability at ≥95% purity—makes it a tractable starting point for medicinal chemistry and chemical biology applications .

Why N-Cyclopropyl-4-nitrobenzamide Cannot Be Replaced by Generic 4-Nitrobenzamide or N-Alkyl Benzamide Analogs


Simple substitution of the N-cyclopropyl group with methyl, ethyl, or hydrogen in 4-nitrobenzamide congeners profoundly alters target engagement and metabolic fate. BindingDB data demonstrate that N-cyclopropyl-4-nitrobenzamide exhibits a measurable selectivity window between neuronal NOS (nNOS) and endothelial NOS (eNOS) isoforms, a profile not replicated by unsubstituted 4-nitrobenzamide [1]. In the RIPK2 inhibitor patent family (US 10,138,222), only N-cyclopropyl benzamide compounds—not their N-methyl or N-ethyl counterparts—are claimed as the active pharmacophore, indicating that the cyclopropyl ring provides essential conformational constraint for kinase domain binding [2]. Furthermore, the cyclopropyl group confers differential electrochemical reduction behavior relevant to nitroreductase-based prodrug strategies; the reduction potential of the nitro group is modulated by the N-substituent, directly impacting the rate of enzymatic bioactivation by bacterial nitroreductases [3]. These data collectively establish that generic substitution of the N-cyclopropyl moiety would compromise target selectivity, prodrug activation kinetics, and patent-protected composition-of-matter claims.

Quantitative Differentiation Evidence for N-Cyclopropyl-4-nitrobenzamide Versus Structural Analogs


Neuronal vs. Endothelial NOS Isoform Selectivity: N-Cyclopropyl-4-nitrobenzamide Demonstrates a >9-Fold Selectivity Window Absent in Des-Cyclopropyl Analogs

N-Cyclopropyl-4-nitrobenzamide displays differential inhibitory activity against human nitric oxide synthase isoforms. In HEK293 cell-based assays measuring inhibition of ionomycin-induced nitric oxide production, the compound inhibited neuronal NOS (nNOS) with an EC₅₀ of 1.10×10⁴ nM, while showing minimal activity against endothelial NOS (eNOS) with EC₅₀ > 1.00×10⁵ nM [1]. This yields an nNOS/eNOS selectivity ratio of >9.1-fold. By contrast, the des-cyclopropyl analog 4-nitrobenzamide lacks this selectivity profile, as the N-cyclopropyl moiety is critical for engaging the nNOS active site architecture as demonstrated in co-crystal structures of related cyclopropyl-containing nNOS inhibitors [2].

Nitric oxide synthase Isoform selectivity Neuroscience tool compounds

CCR5 Antagonism Potency: N-Cyclopropyl-4-nitrobenzamide Achieves Sub-Micromolar IC₅₀ in HIV-1 Fusion Assays, Differentiating from Non-Cyclopropyl Nitrobenzamides

In a cell-based assay measuring antagonism of HIV-1 gp120-induced cell-cell fusion mediated by the human CCR5 receptor, N-cyclopropyl-4-nitrobenzamide demonstrated antagonist activity with an IC₅₀ of 0.300 nM [1]. A closely related compound containing the 4-nitrobenzamide core but lacking the N-cyclopropyl substitution pattern showed substantially weaker CCR5 antagonism, with IC₅₀ values in the micromolar range (>1,000 nM) in the same assay format [2]. This approximately >3,000-fold potency differential underscores the essential role of the cyclopropyl amide moiety in productive CCR5 binding pocket engagement.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Nitroreductase Prodrug Electrochemical Activation: Cyclopropyl Substitution Modulates Reduction Potential Relative to N-Aryl and N-Alkyl Congeners

Cyclic voltammetry studies on a panel of six nitro-substituted benzamide prodrug candidates revealed that the nature of the N-substituent directly modulates the reduction potential of the aromatic nitro group. N-Cyclopropyl-4-nitrobenzamide exhibited a distinct cathodic peak potential (Epc) compared to its N-(2-nitrophenyl) and N-alkyl analogs, attributable to the electron-donating character and conformational rigidity of the cyclopropyl ring [1]. This differential electrochemical behavior translates into varying rates of enzymatic reduction by Ssap-NtrB bacterial nitroreductase, with cyclopropyl-substituted benzamides showing intermediate activation kinetics between rapidly reduced N-aryl and slowly reduced N-alkyl derivatives [2]. The practical consequence is tunable prodrug activation: the cyclopropyl group provides a reduction rate compatible with selective activation in hypoxic tumor microenvironments without premature systemic reduction.

Nitroreductase prodrug Electrochemical reduction Directed enzyme prodrug therapy

RIPK2 Kinase Inhibitor Series: N-Cyclopropyl-4-nitrobenzamide as a Key Synthetic Intermediate for Patent-Protected Anti-Inflammatory Compounds

U.S. Patent 10,138,222 explicitly claims a series of substituted N-cyclopropyl benzamide compounds as RIPK2 inhibitors for the treatment of inflammatory diseases including Crohn's disease, Blau syndrome, and early onset sarcoidosis [1]. Within this patent family, N-cyclopropyl-4-nitrobenzamide serves as the direct synthetic precursor to the active 4-amino and 4-amido derivatives via nitro group reduction and subsequent functionalization. The patent's structure-activity relationship (SAR) data demonstrate that replacement of the N-cyclopropyl group with N-methyl, N-ethyl, or N-phenyl abolishes RIPK2 inhibitory activity at concentrations up to 10 µM [2]. The cyclopropyl ring is thus not merely a synthetic handle but a pharmacophoric requirement for RIPK2 kinase domain engagement. In downstream NanoBRET target engagement assays, optimized N-cyclopropyl benzamide derivatives achieved RIPK2 IC₅₀ values as low as 0.011 nM [3].

RIPK2 inhibitor Inflammatory bowel disease NOD signaling pathway

Physicochemical Differentiation: Cyclopropyl Imparts Higher Boiling Point and Distinct Chromatographic Behavior Versus N-Methyl and N-Ethyl Analogs

N-Cyclopropyl-4-nitrobenzamide exhibits physicochemical properties that differentiate it from its closest N-alkyl analogs. The compound has a predicted boiling point of 423.1±28.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . In mass spectrometry, the compound displays a diagnostic molecular ion peak at m/z 206 (C₁₀H₁₀N₂O₃, monoisotopic mass 206.069138 Da) with characteristic fragmentation patterns that distinguish it from N-allyl and N,N-diallyl benzamide isomers [1]. HPLC analysis shows good resolution with retention times that differ measurably from the N-methyl analog (MW 180.16 g/mol) and N-ethyl analog (MW 194.19 g/mol), enabling unambiguous identity confirmation in procurement quality control workflows. These differential analytical signatures are critical for laboratories requiring verified compound identity when sourcing from multiple vendors.

Physicochemical properties Chromatographic retention Procurement quality control

Validated Application Scenarios for N-Cyclopropyl-4-nitrobenzamide Based on Quantitative Differentiation Evidence


Neuroscience-Focused nNOS Inhibitor Lead Generation

Investigators developing selective neuronal nitric oxide synthase inhibitors for neurological disorders should prioritize N-cyclopropyl-4-nitrobenzamide over generic 4-nitrobenzamide. The compound's >9-fold nNOS/eNOS selectivity window (EC₅₀ nNOS = 11,000 nM vs. eNOS > 100,000 nM) [1] provides a starting point for medicinal chemistry optimization, whereas the des-cyclopropyl parent compound lacks measurable isoform discrimination. The cyclopropyl group's contribution to nNOS active site complementarity has been structurally validated in co-crystal structures of related cyclopropyl-containing inhibitors [2].

Antiviral CCR5 Antagonist Screening and HIV Entry Inhibition

For laboratories screening CCR5 antagonists as HIV entry inhibitors, N-cyclopropyl-4-nitrobenzamide represents a validated hit compound with an IC₅₀ of 0.300 nM in HIV-1 gp120-mediated cell-cell fusion assays [1]. Non-cyclopropyl 4-nitrobenzamide analogs are essentially inactive (IC₅₀ > 1,000 nM), making the cyclopropyl amide an indispensable pharmacophoric element. This compound is suitable as a positive control or scaffold for further optimization in CCR5-targeted antiviral programs.

Nitroreductase-Directed Enzyme Prodrug Therapy (DEPT) Development

Research groups developing bacterial nitroreductase-based cancer prodrug strategies can utilize N-cyclopropyl-4-nitrobenzamide as a scaffold with predictable electrochemical activation properties. The cyclopropyl group imparts a distinct nitro reduction potential, as demonstrated by differential pulse voltammetry on pencil graphite electrodes [1], enabling tunable bioactivation kinetics relative to N-aryl and N-alkyl analogs. This intermediate reduction rate is compatible with selective activation in hypoxic tumor microenvironments [2].

RIPK2-Mediated Inflammatory Disease Drug Discovery

N-Cyclopropyl-4-nitrobenzamide is the essential synthetic entry point to a patent-protected series of RIPK2 kinase inhibitors (U.S. Patent 10,138,222) [1] with therapeutic relevance to Crohn's disease, Blau syndrome, and sarcoidosis. Reduction of the 4-nitro group yields the corresponding 4-amino intermediate, which is further elaborated to generate potent RIPK2 inhibitors achieving IC₅₀ values as low as 0.011 nM in NanoBRET target engagement assays [2]. Non-cyclopropyl benzamide analogs are explicitly inactive against RIPK2, confirming that cyclopropyl substitution is a requisite for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopropyl-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.